molecular formula C24H24ClN5O2 B2607424 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1797673-42-7

1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2607424
CAS No.: 1797673-42-7
M. Wt: 449.94
InChI Key: MVTLQLSBLZIQLO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including similar structures, reported the compounds' synthesis and evaluation for in vitro antimicrobial and anticancer activity. Their findings suggest that certain synthesized compounds displayed higher anticancer activity compared to the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Potential

Katariya, Vennapu, and Shah (2021) explored the synthesis of novel heterocyclic compounds that were assessed for their anticancer activity. Their research underlines the significance of incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine, indicating a promising approach for developing effective anticancer agents. The study highlighted compounds with potent anticancer activities, emphasizing the role of structural diversity in enhancing biological effects (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Pharmacological Insights

Silvestri et al. (2008) conducted a study focusing on the synthesis, cannabinoid receptor affinity, and molecular modeling of substituted pyrazole-3-carboxamides, offering insights into the interaction mechanisms with cannabinoid receptors. This research is crucial for understanding how modifications in the chemical structure can impact receptor binding and activity, paving the way for the development of targeted therapies for conditions mediated by cannabinoid receptors (Silvestri et al., 2008).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c25-19-3-5-20(6-4-19)29-15-18(13-23(29)31)24(32)27-11-12-30-22(17-1-2-17)14-21(28-30)16-7-9-26-10-8-16/h3-10,14,17-18H,1-2,11-13,15H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTLQLSBLZIQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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